Product packaging for Val-boroPro;PT100(Cat. No.:)

Val-boroPro;PT100

Cat. No.: B11932380
M. Wt: 214.07 g/mol
InChI Key: FKCMADOPPWWGNZ-UHFFFAOYSA-N
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Description

Contextualizing Dipeptidyl Peptidase Inhibition in Biological Systems

Dipeptidyl peptidases (DPPs) are a class of serine proteases characterized by their ability to cleave N-terminal dipeptides from peptides and proteins, typically those containing a proline or alanine (B10760859) residue at the second position. These enzymes play critical roles in a wide array of physiological processes, including hormone regulation, immune system modulation, and protein turnover. Val-boroPro is recognized as a non-selective inhibitor of several DPP family members, notably DPP4 (CD26), DPP8, DPP9, Fibroblast Activation Protein (FAP), Quiescent Cell Proline Dipeptidase (QPP), and others nih.govselleckchem.commedchemexpress.comsigmaaldrich.comresearchgate.net.

While DPP4 inhibition is well-known for its role in glucose metabolism through the regulation of incretin (B1656795) hormones like GLP-1, the inhibition of DPP8 and DPP9, which are primarily intracellular proteases, has revealed distinct and potent biological effects. DPP8 and DPP9 are implicated in cellular signaling pathways, including the regulation of inflammasomes, which are critical components of the innate immune system nih.govresearchgate.netnih.govnih.gov. By inhibiting these intracellular DPPs, Val-boroPro can disrupt regulatory mechanisms, leading to significant downstream effects on immune cell activation and programmed cell death nih.govnih.govmskcc.org. Furthermore, its inhibition of FAP, a serine protease often found in the tumor microenvironment, has also been linked to its antitumor activities by modulating the tumor stroma and influencing immune cell infiltration google.comnih.gov.

Historical Trajectories of Val-boroPro (PT100) within Preclinical Investigations

Val-boroPro (PT100) was initially developed as a dipeptidyl peptidase inhibitor, with early research focusing on its potential in metabolic disorders and as an anticancer agent mskcc.orggoogle.comnih.gov. Preclinical studies demonstrated that Val-boroPro exhibited potent antitumor effects across various murine cancer models, including fibrosarcoma, lymphoma, and melanoma nih.govnih.govnih.gov. These effects were found to be largely immune-mediated, as the efficacy of Val-boroPro was significantly reduced in lymphocyte-deficient mice nih.govresearchgate.net.

The compound's ability to induce tumor regression and confer immunological memory in these models spurred further investigation into its mechanism of action nih.govnih.gov. Early research indicated that Val-boroPro could stimulate the immune system by upregulating the expression of various cytokines and chemokines, such as IL-1β, IL-6, G-CSF, and CXCL1/KC, in both tumor tissues and draining lymph nodes selleckchem.comnih.gov. This broad immunomodulatory capacity led to its progression into clinical trials for advanced solid tumors, although its clinical efficacy varied across different cancer types nih.govtandfonline.com. Despite some limitations in clinical trials, the preclinical data established Val-boroPro as a significant immunomodulatory agent with a unique mechanism involving the induction of specific forms of programmed cell death.

Overview of Research Significance in Innate and Adaptive Immunomodulation

Val-boroPro's most significant contribution to immunological research lies in its ability to stimulate both innate and adaptive immune responses through distinct molecular pathways.

Innate Immunomodulation: A pivotal discovery regarding Val-boroPro's mechanism of action is its capacity to induce pyroptosis, a highly inflammatory form of programmed cell death, selectively in monocytes and macrophages nih.govnih.govmskcc.orgresearchgate.netmdpi.com. This process is triggered by the inhibition of intracellular DPP8 and DPP9, which normally act as repressors of inflammasome activation nih.govnih.govresearchgate.net. Inhibition of DPP8/9 by Val-boroPro leads to the activation of pro-caspase-1, independent of the ASC adaptor protein, and subsequently activates gasdermin D (GSDMD), resulting in pyroptosis nih.govnih.govnih.govmskcc.orgresearchgate.netmdpi.comresearchgate.net. This cascade also involves the activation of the NLRP1 and CARD8 inflammasomes researchgate.netnih.govinvivogen.cominvivogen.comfrontiersin.org. The pyroptotic cell death releases pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, G-CSF, and CXCL1/KC, which are crucial signals for initiating and amplifying immune responses nih.govselleckchem.comnih.gov. Val-boroPro has also been shown to induce pyroptosis in resting T lymphocytes by targeting DPP9 and activating the CARD8-caspase-1-GSDMD axis nih.govresearchgate.net.

Adaptive Immunomodulation: The innate immune activation induced by Val-boroPro translates into robust adaptive immune responses. Preclinical studies have demonstrated that Val-boroPro accelerates the priming and expansion of tumor-specific T cells nih.gov. This enhanced T cell response is associated with increased trafficking of dendritic cells (DCs) to tumor-draining lymph nodes, facilitating more effective antigen presentation and T cell activation nih.gov. Furthermore, Val-boroPro has been shown to augment the efficacy of antibody-mediated therapies, such as rituximab (B1143277) and trastuzumab, and to enhance the effectiveness of immune checkpoint inhibitors like anti-PD-1 by increasing CD4+ and CD8+ T cell infiltration into tumors selleckchem.comnih.govmdpi.com. These findings highlight Val-boroPro's role in transforming an immunosuppressive tumor microenvironment into one that is more conducive to anti-tumor immunity.

Compound Information Table:

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Val-boroProPT100, Talabostat150080-09-4C9H19BN2O3.CH3SO3H310.18

Key Research Findings:

Table 1: Dipeptidyl Peptidase Inhibition Profile of Val-boroPro (PT100)

DPP TargetIC50 ValueKi Value (nM)Source Reference(s)
DPP4 (CD26)< 4 nM0.18 selleckchem.commedchemexpress.comsigmaaldrich.comresearchgate.netmdpi.commedchemexpress.comselleck.co.jp
DPP84 nM1.5 nih.govselleckchem.commedchemexpress.comsigmaaldrich.comresearchgate.netmdpi.commedchemexpress.comselleck.co.jp
DPP911 nM0.76 nih.govselleckchem.commedchemexpress.comsigmaaldrich.comresearchgate.netmdpi.commedchemexpress.comselleck.co.jp
QPP (DPP7)310 nM- selleckchem.commedchemexpress.comsigmaaldrich.comresearchgate.netmdpi.commedchemexpress.comselleck.co.jp
FAP560 nM- selleckchem.commedchemexpress.comsigmaaldrich.comresearchgate.netmdpi.commedchemexpress.comselleck.co.jp
PEP390 nM- selleckchem.comsigmaaldrich.commdpi.comselleck.co.jp

Note: '-' indicates that the Ki value was not consistently reported or available in the searched literature for this specific target.

Table 2: Induction of Cytokines and Chemokines by Val-boroPro in Preclinical Models

Cytokine/ChemokineObserved EffectModel/ContextSource Reference(s)
IL-1βModest increase in intracellular levels; dramatic increase in supernatant secretion.THP-1 macrophages nih.gov
IL-6Upregulation of mRNA expression.Tumors and tumor-draining lymph nodes in mice. selleckchem.comnih.gov
G-CSFUpregulation of mRNA expression; increased serum protein levels.Tumors and tumor-draining lymph nodes in mice; measured in serum after 6 hours. nih.govselleckchem.comnih.govnih.gov
CXCL1/KCUpregulation of mRNA expression; increased serum protein levels.Tumors and tumor-draining lymph nodes in mice; measured in serum after 6 hours. nih.govselleckchem.comnih.govnih.gov

References

nih.gov Okondo MC, et al. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Nat Chem Biol. 2017;13(1):46-53. invivogen.com InvivoGen. Val-boroPro - InvivoGen. invivogen.com InvivoGen. NLRP1 Inflammasome Inducer – Val-boroPro - InvivoGen. selleckchem.com Selleck Chemicals. Talabostat (PT-100) | 97%(HPLC) | In Stock | DPP inhibitor - Selleck Chemicals. nih.gov Okondo MC, et al. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell Reports. 2017;21(11):3144-3152. researchgate.net ResearchGate. DPP8/9 inhibition activates pro-caspase-1 without autoproteolysis a - ResearchGate. mskcc.org Memorial Sloan Kettering Cancer Center. Researchers Gain Insight into How a Drug Fires Up an Immune Response to Cancer. medchemexpress.com MedChemExpress. Talabostat (Val-boroPro; PT100) | Dipeptidyl Peptidase Inhibitor | MedChemExpress. medchemexpress.com MedChemExpress. Talabostat mesylate (Val-boroPro mesylate) | Dipeptidyl Peptidase Inhibitor | MedChemExpress. nih.gov Adams et al. PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism. Cancer Res. 2004;64(15):5471-80. google.com Google Patents. WO2017011831A1 - A novel approach for treatment of cancer using immunomodulation - Google Patents. sigmaaldrich.com Sigma-Aldrich. Val-boroPro. selleck.co.jp Selleck Chemicals. Talabostat (Val-boroPro, PT-100) | ≥99%(HPLC) | Selleck | DPP 阻害剤 - セレックバイオテック株式会社. mdpi.com MDPI. DPP Inhibition Enhances the Efficacy of PD-1 Blockade by Remodeling the Tumor Microenvironment in Lewis Lung Carcinoma Model. Cancers. 2024;16(7):1316. nih.gov Walsh MP, et al. Val-boroPro accelerates T cell priming via modulation of dendritic cell trafficking resulting in complete regression of established murine tumors. PLoS One. 2013;8(3):e58860. acs.org ResearchGate. Pro-Soft Val-boroPro: A Strategy for Enhancing in Vivo Performance of Boronic Acid Inhibitors of Serine Proteases. J Med Chem. 2011;54(11):3760-3773. frontiersin.org Frontiers. Inflammasomes and adaptive immune responses. Frontiers in Immunology. 2023. ResearchGate. N-(Pyridine-3-carbonyl)-Val-boroPro. nih.gov ResearchGate. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Frontiers in Immunology. 2022. google.com Google Patents. RU2817047C2 - Novel approach to cancer treatment using immunomodulation. researchgate.net ResearchGate. Val-boroPro is cytotoxic to monocytes and macrophages. tandfonline.com Cancer Biology & Therapy. Phase II Trial of Single Agent Val-boroPro (Talabostat) Inhibiting Fibroblast Activation Protein in Patients with Metastatic Colorectal Cancer. Cancer Biol Ther. 2009;8(15):1691-1697. biorxiv.org bioRxiv. NLRP1B allele 2 does not respond to Val-boro-Pro (VbP) in the intestinal epithelium. researchgate.net ResearchGate. Val-boroPro is cytotoxic to AML cells. researchgate.net ResearchGate. Inflammasomes and adaptive immune responses. researchgate.net ResearchGate. Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. J Med Chem. 2011;54(11):3760-3773.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19BN2O3 B11932380 Val-boroPro;PT100

Properties

IUPAC Name

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMADOPPWWGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Val Boropro Pt100

Characterization as a Non-Selective Serine Dipeptidyl Peptidase Inhibitor

Val-boroPro functions as a broad-spectrum inhibitor targeting multiple enzymes within the S9 family of serine proteases, which are characterized by their ability to cleave peptide bonds following proline residues nih.govsigmaaldrich.commedchemexpress.comcaymanchem.com. It acts as a reversible, transition state analog inhibitor sigmaaldrich.commerckmillipore.com.

Potent Inhibition of Dipeptidyl Peptidase 8 (DPP8)

Val-boroPro exhibits potent inhibitory activity against Dipeptidyl Peptidase 8 (DPP8). Reported half-maximal inhibitory concentration (IC50) values for DPP8 are consistently around 4 nM nih.govsigmaaldrich.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.comrndsystems.com, with some sources indicating values as low as <4 nM nih.govnih.gov. The inhibition constant (Ki) for DPP8 has been reported as 1.5 nM sigmaaldrich.commerckmillipore.commedchemexpress.commedchemexpress.com.

Potent Inhibition of Dipeptidyl Peptidase 9 (DPP9)

Similarly, Val-boroPro demonstrates potent inhibition of Dipeptidyl Peptidase 9 (DPP9). The reported IC50 values for DPP9 are typically 11 nM nih.govsigmaaldrich.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.comrndsystems.com. The Ki value for DPP9 inhibition has been documented as 760 pM sigmaaldrich.commerckmillipore.commedchemexpress.commedchemexpress.com.

Inhibition of Dipeptidyl Peptidase 4 (DPP4)

Val-boroPro is also a potent inhibitor of Dipeptidyl Peptidase 4 (DPP4), also known as CD26 nih.govsigmaaldrich.commedchemexpress.comnih.govaacrjournals.org. IC50 values for DPP4 inhibition are reported as <4 nM nih.govsigmaaldrich.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.comrndsystems.comnih.gov, with a reported Ki of 180 pM or 0.18 nM sigmaaldrich.commerckmillipore.commedchemexpress.commedchemexpress.comnih.gov.

Interaction with Fibroblast Activation Protein (FAP)

Val-boroPro effectively inhibits Fibroblast Activation Protein (FAP), an enzyme implicated in tumor stroma and tissue remodeling nih.govsigmaaldrich.commedchemexpress.comaacrjournals.orgaacrjournals.orgtandfonline.com. Reported IC50 values for FAP inhibition range from 40 nM to 560 nM sigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.comrndsystems.com, with one report indicating 0.066 µM selleckchem.com. Val-boroPro competitively inhibits FAP activity, interacting with its catalytic site medchemexpress.comaacrjournals.orgaacrjournals.orgtandfonline.com. While Val-boroPro inhibits FAP enzymatic activity in plasma, its effect on FAP concentration levels remains largely unknown tandfonline.com.

Modulation of Other S9 Family Post-Proline Cleaving Serine Proteases (e.g., DPP7, QPP, PEP, PREP)

Beyond DPP4, DPP8, DPP9, and FAP, Val-boroPro also modulates other members of the S9 family of proteases. It inhibits Quiescent Cell Proline Dipeptidase (QPP), also known as DPP7 or DPP2, with reported IC50 values of 15 nM and 310 nM sigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.comrndsystems.com. Additionally, Val-boroPro inhibits Prolyl Endopeptidase (PEP) and Prolyl Endopeptidase (PREP) with reported IC50 values of 390 nM sigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.com, though some sources note contradictory findings for PEP/PREP inhibition sigmaaldrich.com. The compound is considered a "pan-inhibitor" of the DPP4 family due to its broad inhibitory profile nih.gov.

Table 1: Val-boroPro Inhibition of Dipeptidyl Peptidases

EnzymeIC50 (nM)Ki (nM)References
DPP4<4180 pM / 0.18 nM nih.govsigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.comrndsystems.comnih.gov
DPP841.5 nih.govsigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.comrndsystems.com
DPP911760 pM nih.govsigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.comrndsystems.com
DPP7/QPP310N/A sigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.comrndsystems.com
PEP/PREP390N/A sigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.com
FAP560N/A sigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.comselleckchem.commedchemexpress.comrndsystems.com

Note: Some sources report slightly different IC50 values for certain enzymes, and Ki values are not universally available for all listed proteases.

Inflammasome Activation by Val-boroPro (PT100)

Disruption of Inhibitory Interactions Between DPP8/9 and Inflammasome Sensors

A critical mechanism through which Val-boroPro modulates immune responses involves its interaction with the DPP8 and DPP9 enzymes and their role in regulating inflammasome activation. Cellular dipeptidyl peptidases DPP-8 and DPP-9 function as endogenous inhibitors of the NLRP1 and CARD8 inflammasomes invivogen.comrsc.orgnih.govnih.govnih.govnih.govresearchgate.net. These DPPs maintain inflammasomes in an inactive state, potentially through catalytic activity and scaffolding functions invivogen.comrsc.orgresearchgate.netacs.org. Specifically, DPP9 has been shown to bind to the NLRP1 FIIND domain and its C-terminal fragment, forming a ternary complex that suppresses inflammasome formation rsc.orgresearchgate.netacs.orginvivogen.com. Val-boroPro, by inhibiting DPP8/9, disrupts these inhibitory interactions invivogen.comrsc.orgnih.govresearchgate.netacs.orginvivogen.comfrontiersin.org. This disruption abrogates the repression of NLRP1 and CARD8 inflammasomes, thereby triggering their self-activation invivogen.comnih.govresearchgate.net. The inhibition of DPP8/9 by Val-boroPro is crucial for initiating these inflammasome activation cascades invivogen.comnih.govnih.gov.

Requirement for Proteasomal Activity in Inflammasome Activation

The activation of the NLRP1 inflammasome, particularly following DPP8/9 inhibition by Val-boroPro, is dependent on proteasomal activity rsc.orgnih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net. Following the disruption of the DPP8/9-NLRP1 inhibitory complex, the N-terminal fragment of NLRP1 becomes destabilized invivogen.comnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net. This destabilized N-terminus is then recognized and targeted for degradation by the proteasome invivogen.comnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net. This process, often referred to as "functional degradation," leads to the release of the active C-terminal fragment of NLRP1, which is essential for recruiting downstream components like ASC and caspase-1 to form the active inflammasome complex nih.govnih.govresearchgate.net. In experimental models, proteasome inhibitors like MG132 and bortezomib (B1684674) have been shown to block Val-boroPro-induced cell death, underscoring the requirement for proteasomal function nih.gov.

Autoproteolysis of NLRP1 FIIND Domain

The NLRP1 protein undergoes a crucial post-translational modification known as autoproteolysis, which occurs within its FIIND (Function-to-Find-Domain) domain rsc.orgnih.govresearchgate.netacs.orgfrontiersin.orgresearchgate.net. This constitutive autocleavage generates two non-covalently associated fragments: an N-terminal fragment (NLRP1-NT) and a C-terminal fragment (NLRP1-CT) rsc.orgnih.govresearchgate.netacs.orginvivogen.comfrontiersin.orgresearchgate.net. In resting cells, these fragments remain associated in an auto-inhibited state, with DPP9 often implicated in stabilizing this complex rsc.orgresearchgate.netacs.orginvivogen.com. The autoproteolytic cleavage is a prerequisite for subsequent activation events. Val-boroPro's action, by inhibiting DPP8/9, facilitates the release of the NLRP1-CT fragment, which is then able to recruit ASC and initiate inflammasome assembly invivogen.comnih.govnih.govinvivogen.comfrontiersin.orgresearchgate.net. The FIIND domain's structure and its role in mediating interactions with DPP9 are critical for this regulatory process rsc.orgresearchgate.netacs.org.

Immunomodulatory Signaling Pathways

Val-boroPro's inhibition of DPP enzymes triggers a cascade of events that significantly modulate both innate and adaptive immune responses.

Effects on Cytokine and Chemokine Gene Expression

Treatment with Val-boroPro has been consistently shown to increase the mRNA expression of various cytokines and chemokines medchemexpress.commedchemexpress.comabmole.comchembk.comtargetmol.comtargetmol.comchemicalbook.comresearchgate.net. These signaling molecules play vital roles in orchestrating immune responses, including the promotion of T-cell priming and the chemoattraction of T cells and innate effector cells to sites of inflammation or infection medchemexpress.commedchemexpress.comabmole.comchembk.comtargetmol.comtargetmol.comchemicalbook.comresearchgate.net. By stimulating the production of these mediators, Val-boroPro enhances the body's capacity to mount an effective immune defense.

Impact on T-Cell Priming and Chemoattraction

The increase in cytokine and chemokine expression induced by Val-boroPro directly impacts T-cell function medchemexpress.commedchemexpress.comabmole.comchembk.comtargetmol.comchemicalbook.comresearchgate.netnih.govnih.gov. The compound is known to promote T-cell priming and enhance the chemoattraction of T cells, facilitating their migration to target sites medchemexpress.commedchemexpress.comabmole.comchembk.comtargetmol.comchemicalbook.comresearchgate.netnih.gov. Furthermore, Val-boroPro has been observed to accelerate T-cell priming through the modulation of dendritic cell trafficking, leading to complete tumor regression in preclinical models nih.govnih.govfrontiersin.org. It also augments antibody-mediated cytotoxicity and can increase the prevalence of cytotoxic T cells, thereby enhancing adaptive anti-tumor immunity researchgate.netnih.gov.

Regulation of Innate Immune Responses

Val-boroPro is a potent activator of innate immune responses, stimulating both innate and adaptive branches of the immune system medchemexpress.commedchemexpress.comchembk.comtargetmol.comtargetmol.comchemicalbook.comresearchgate.net. A key aspect of its innate immune modulation is the induction of pyroptosis, a lytic form of programmed cell death, selectively in monocytes and macrophages targetmol.comtargetmol.cominvivogen.comnih.govresearchgate.net. This occurs through the inhibition of DPP8/9, which leads to the activation of the NLRP1 inflammasome and subsequent activation of pro-caspase-1 targetmol.comtargetmol.cominvivogen.comnih.gov. By activating the NLRP1 inflammasome, Val-boroPro acts as a direct inducer of these inflammatory responses, thereby priming the innate immune system to combat threats targetmol.comtargetmol.cominvivogen.comnih.govbohrium.com. It also activates macrophages, contributing to their effector functions targetmol.comprobes-drugs.org.

Immunological and Anti Tumor Efficacy in Preclinical Models

Cell-Specific Responses and Vulnerabilities

Susceptibility of Acute Myeloid Leukemia (AML) Cell Lines to Val-boroPro (PT100)

Preclinical investigations have indicated that Val-boroPro (PT100) exhibits cytotoxic effects against various human Acute Myeloid Leukemia (AML) cell lines. By inhibiting dipeptidyl peptidase 9 (DPP9), Val-boroPro has been shown to induce significant cell death in multiple AML cell lines, suggesting a potential therapeutic avenue for this hematological malignancy nih.gov. While Val-boroPro is recognized as a pan-inhibitor, its use as an inhibitor of the DPP4 family in cancer research has been extensive. Its application extends to preclinical murine cancer models and has progressed to clinical trials for solid tumors, with a Phase I clinical trial specifically for AML nih.gov.

Role of Bone Marrow Stromal Cells in Cytokine Production

Bone marrow mesenchymal stromal cells (BM-MSCs) play a complex role in the tumor microenvironment. Research suggests that Fibroblast Activation Protein (FAP)-expressing bone marrow mesenchymal stromal cells can influence immune cell function. Specifically, in the context of multiple myeloma, FAP-expressing stromal cells have been observed to promote the senescence of CD4+ lymphocytes through the activation of the PI3K/AKT pathway. This pathway can be modulated by inhibitors such as PT100 (talabostat) imrpress.com. Stromal cells, including cancer-associated fibroblasts (CAFs), contribute to the tumor microenvironment by secreting various soluble factors, including growth factors and cytokines, which can influence immune responses and promote tumor progression nih.gov. While direct data on Val-boroPro's specific impact on cytokine production by bone marrow stromal cells is still an area of active research, the compound's broader mechanism of action suggests potential interactions within this cellular compartment.

Modulation of Tumor-Infiltrating Lymphocytes (TILs) and Tumor Microenvironment

Val-boroPro (PT100) has demonstrated an ability to modulate the tumor microenvironment and influence immune cell activity. It has been shown to enhance the activation of T cells in draining lymph nodes via dendritic cells, thereby promoting T-cell infiltration into tumors and potentially driving tumor regression nih.gov. Furthermore, Val-boroPro can augment the presence of cytotoxic T cells and natural killer (NK) cells. When administered in conjunction with antibodies targeting programmed cell death protein 1 (PD1), it can contribute to the development of anti-tumor T-cell memory and reduce tumor burden in preclinical models nih.gov. This immunomodulatory capacity suggests Val-boroPro's potential to shift the tumor microenvironment from an immunosuppressive state towards one that is more conducive to anti-tumor immunity.

Methodological Frameworks in Val Boropro Pt100 Research

In Vitro Cellular Assays and Models

In vitro research has been fundamental to understanding how Val-boroPro selectively triggers a pro-inflammatory form of cell death called pyroptosis in monocytes and macrophages. nih.gov This has been accomplished through a suite of cellular assays and the use of specific, well-characterized cell line models.

The primary effect of Val-boroPro on target cells is the induction of lytic cell death, a phenomenon extensively quantified using lactate (B86563) dehydrogenase (LDH) release assays. nih.gov LDH is a cytosolic enzyme that is released into the supernatant upon loss of plasma membrane integrity, making it a reliable marker for pyroptosis and other forms of necrotic cell death. nih.govresearchgate.net Studies have shown that Val-boroPro induces LDH release in a dose-dependent manner in human THP-1 macrophages, primary human peripheral blood mononuclear cells (PBMCs), and primary mouse bone marrow-derived macrophages (BMDMs). nih.govresearchgate.net In contrast, many other cell lines, particularly those not of the monocyte/macrophage lineage, are insensitive to Val-boroPro. nih.gov

The Cell Counting Kit-8 (CCK-8) assay has also been used to assess cell viability in THP-1 macrophages, confirming the cytotoxic effects of Val-boroPro in a dose- and time-dependent manner. nih.gov While Val-boroPro induces potent cytotoxicity in myeloid cells, standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays indicated it had no direct cytotoxic effect on various tumor cell lines in vitro, underscoring that its antitumor effects are mediated through immune stimulation rather than direct killing of cancer cells. aacrjournals.org

Table 1: Effect of Val-boroPro on Cell Viability and Lysis Across Various Cell Lines
Cell LineCell TypeAssayObserved EffectReference
THP-1Human Monocyte/MacrophageLDH Release, CCK-8Sensitive, Lytic Cell Death Induced nih.govnih.gov
Primary Human PBMCsHuman Peripheral Blood Mononuclear CellsLDH ReleaseSensitive, Lytic Cell Death Induced nih.govresearchgate.net
Primary Mouse BMDMsMouse Bone Marrow-Derived MacrophagesLDH ReleaseSensitive, Lytic Cell Death Induced nih.govresearchgate.net
RAW 264.7Mouse MacrophageLDH ReleaseSensitive, Lytic Cell Death Induced researchgate.net
J774Mouse MacrophageLDH ReleaseSensitive, Lytic Cell Death Induced researchgate.net
Various Tumor Cell Lines (e.g., Fibrosarcoma, Lymphoma)Cancer CellsMTTInsensitive, No Direct Cytotoxicity aacrjournals.org

Immunoblotting, or Western blotting, has been a critical tool for dissecting the molecular pathway of Val-boroPro-induced pyroptosis. Research has shown that inhibition of the serine proteases DPP8 and DPP9 by Val-boroPro activates the pro-protein form of caspase-1. nih.gov However, this activation is atypical; immunoblot analysis of cell extracts and supernatants from Val-boroPro-treated THP-1 cells reveals the secretion of pro-caspase-1, rather than the fully cleaved and activated form typically seen with canonical inflammasome activators. nih.gov

This activated pro-caspase-1 is capable of cleaving Gasdermin D (GSDMD), the ultimate effector protein of pyroptosis. nih.govnih.gov Immunoblots show the appearance of the cleaved, N-terminal fragment of GSDMD in THP-1 cells following treatment with Val-boroPro. nih.govresearchgate.net This cleavage is essential for pyroptosis, as the N-terminal fragment oligomerizes to form pores in the plasma membrane. nih.govbiorxiv.org

Interestingly, while Val-boroPro treatment leads to the dramatic secretion of pro-Interleukin-1β (pro-IL-1β) from THP-1 macrophages, immunoblotting confirms that this is the unprocessed form of the cytokine. nih.govresearchgate.net This suggests that the activated pro-caspase-1 induced by Val-boroPro does not efficiently process pro-IL-1β into its mature, active form, and that the cytokine is released as a result of GSDMD-mediated cell lysis. nih.gov

Table 2: Immunoblotting Analysis of Key Proteins in Val-boroPro-Treated Macrophages
Protein TargetCell LineObserved EffectReference
Caspase-1THP-1, RAW 264.7Secretion of the pro-caspase-1 form into the supernatant nih.gov
Gasdermin D (GSDMD)THP-1Significant cleavage, generating the active N-terminal fragment nih.govresearchgate.net
Interleukin-1β (IL-1β)THP-1Modest increase in intracellular pro-IL-1β; dramatic secretion of the unprocessed pro-IL-1β form nih.govresearchgate.net

ELISA has been widely used to quantify the release of cytokines and chemokines from cells treated with Val-boroPro, corroborating the findings from immunoblotting and providing quantitative data on the inflammatory response. In THP-1 macrophages, ELISA confirmed a dramatic increase in the amount of secreted pro-IL-1β in the supernatant after a 24-hour treatment with Val-boroPro. nih.govresearchgate.net Similarly, in studies with human THP-1 macrophages, ELISA was used to measure the secretion of IL-18 and IL-1β, showing a dose-dependent increase upon Val-boroPro treatment. nih.gov In vivo, Val-boroPro treatment in mice leads to a dramatic increase in serum levels of G-CSF and CXCL1/KC, as measured by ELISA. nih.gov These secreted factors are believed to be key mediators of the compound's antitumor immune response. nih.govnih.gov

The selection of appropriate cell lines has been crucial to defining the cell-type specificity of Val-boroPro.

THP-1 Macrophages : The human monocytic THP-1 cell line, often differentiated into a macrophage-like state with PMA, has been the primary model system for studying Val-boroPro's mechanism. nih.govresearchgate.netnih.gov Studies with THP-1 cells were the first to demonstrate that Val-boroPro induces caspase-1-dependent pyroptosis, GSDMD cleavage, and the release of pro-IL-1β. nih.govresearchgate.net

RAW 264.7 Cells : This murine macrophage cell line has also been shown to be sensitive to Val-boroPro-induced cell death. nih.govresearchgate.net Notably, RAW 264.7 cells are deficient in the inflammasome component ASC, and the fact that they still undergo pyroptosis in response to Val-boroPro was a key piece of evidence demonstrating that the pathway is ASC-independent. nih.govresearchgate.net

Primary Human PBMCs : To ensure the effects observed in cell lines were not an artifact of immortalization, researchers have used primary human peripheral blood mononuclear cells. These primary cells were shown to release LDH upon treatment with Val-boroPro, confirming that the cytotoxic response is relevant in normal human immune cells. nih.govresearchgate.net

Val-boroPro is known to stimulate the transcriptional upregulation of several cytokines and chemokines, which is a key component of its immune-activating function. nih.govresearchgate.netselleckchem.com In vivo studies in mice have shown that treatment with PT-100 increases the mRNA expression of cytokines and chemokines that are known to promote the priming and chemoattraction of T cells and other innate effector cells within tumors and tumor-draining lymph nodes. medchemexpress.comresearchgate.net In vitro, Val-boroPro has been shown to upregulate the gene expression of certain cytokines in hematopoietic tissue and human bone marrow stromal cells. aacrjournals.orgselleckchem.com This upregulation of inflammatory mediators is believed to initiate the broader innate and adaptive immune responses that drive the compound's antitumor activity. aacrjournals.org

Flow cytometry has been utilized in Val-boroPro research to analyze cellular responses and interactions. In studies investigating the upregulation of cytokines and chemokines in co-cultures of human bone marrow stromal cells, flow cytometry suggested that an interaction between stromal fibroblasts and monocytes was involved in the response. aacrjournals.org Additionally, flow cytometry-based methods have been used to confirm the induction of lytic cell death in sensitive acute myeloid leukemia (AML) cell lines. Following treatment with Val-boroPro, these cells stained positive for Annexin V and propidium (B1200493) iodide, which are markers for apoptosis and loss of membrane integrity, respectively, confirming the cytotoxic effect of the compound. nih.gov

Reporter Assays for Functional Insights

Reporter assays have been pivotal in providing functional insights into the molecular mechanisms of Val-boroPro. A key finding from these assays is the role of Val-boroPro as a potent inducer of the NLRP1 inflammasome. nih.gov

To investigate this, researchers have utilized engineered human A549 lung adenocarcinoma cells that express an ASC-GFP fusion protein and NLRP1 (A549-ASC-NLRP1). nih.gov ASC (Apoptosis-associated speck-like protein containing a CARD) is an adaptor protein that forms visible specks upon inflammasome activation. In these reporter cells, the formation of ASC::GFP specks serves as a direct visual readout of inflammasome activation. nih.gov

Functional validation experiments have demonstrated that treatment of A549-ASC-NLRP1 cells with Val-boroPro leads to the formation of these characteristic ASC::GFP specks, which can be monitored using fluorescence microscopy. nih.gov Furthermore, the functional consequence of this inflammasome activation, pyroptotic cell death, has been quantified using lactate dehydrogenase (LDH) release assays. nih.govnih.gov These reporter-based experiments have been crucial in confirming that Val-boroPro's immunostimulatory properties are mediated, at least in part, through the activation of the NLRP1 inflammasome. nih.gov

Preclinical In Vivo Experimental Designs

Preclinical in vivo studies have been essential in evaluating the anti-tumor efficacy and understanding the immunological mechanisms of Val-boroPro in a whole-organism context. These studies have largely relied on syngeneic tumor models and the use of genetically modified mice.

Syngeneic tumor models, where immunocompetent mice are inoculated with tumor cells of the same genetic background, have been a cornerstone in demonstrating the potent anti-tumor activity of Val-boroPro. Current time information in Tazewell County, US.researchgate.net These models are critical for studying cancer immunotherapies as they maintain a functional host immune system.

Val-boroPro has demonstrated significant anti-tumor effects in a variety of syngeneic models, including:

B16-F10 Melanoma: In C57BL/6 mice bearing B16-F10 tumors, oral administration of PT-100 has been shown to significantly inhibit tumor growth. Current time information in Tazewell County, US.aacrjournals.org

WEHI 164 Fibrosarcoma: In BALB/c mice inoculated with WEHI 164 fibrosarcoma cells, PT-100 treatment led to tumor regression and, in a significant portion of the animals, complete tumor rejection. Current time information in Tazewell County, US.aacrjournals.org

EL4 Lymphoma: C57BL/6 mice with established EL4 lymphoma tumors treated with PT-100 exhibited dose-dependent tumor growth inhibition and regression. Current time information in Tazewell County, US.aacrjournals.org

A20/2J Lymphoma: In BALB/c mice, PT-100 was also effective against the A20/2J lymphoid tumor. Current time information in Tazewell County, US.

The anti-tumor effect in these models is not due to direct cytotoxicity of the compound on tumor cells but is rather mediated by the induction of an immune response. Current time information in Tazewell County, US.

Tumor ModelMouse StrainObserved Antitumor Activity with Val-boroPro (PT-100)
B16-F10 MelanomaC57BL/6Significant inhibition of tumor growth. Current time information in Tazewell County, US.aacrjournals.org
WEHI 164 FibrosarcomaBALB/cTumor regression and rejection. Current time information in Tazewell County, US.aacrjournals.org
EL4 LymphomaC57BL/6Dose-dependent tumor growth inhibition and regression. Current time information in Tazewell County, US.aacrjournals.org
A20/2J LymphomaBALB/cSignificant inhibition of tumor growth. Current time information in Tazewell County, US.

To dissect the specific molecular pathways involved in Val-boroPro's mechanism of action, researchers have utilized various knockout mouse models. These models lack specific genes, allowing for the determination of the necessity of those gene products for the drug's effects.

Caspase-1 deficient mice: Studies using Caspase-1 knockout (Casp1⁻/⁻) mice have been crucial in demonstrating the central role of this enzyme. Val-boroPro treatment in wild-type mice leads to a dramatic increase in serum cytokines; however, this effect is completely abrogated in Casp1⁻/⁻ mice. nih.gov This indicates that Caspase-1 is a key mediator of the in vivo immune stimulation by Val-boroPro. nih.govnih.gov

CD26 deficient mice: The involvement of dipeptidyl peptidase-IV (DPP-IV/CD26), a known target of Val-boroPro, was investigated using CD26 deficient (CD26⁻/⁻) mice. Surprisingly, the anti-tumor activity and the stimulation of cytokine and chemokine production by PT-100 were undiminished in CD26⁻/⁻ mice. Current time information in Tazewell County, US. In fact, in some experiments, the anti-tumor effect appeared to be even greater in the absence of CD26, suggesting that CD26 is not required for the therapeutic effects of Val-boroPro. Current time information in Tazewell County, US.

Nlrp1b deficient mice: Given the in vitro evidence of NLRP1 inflammasome activation, Nlrp1b deficient (Nlrp1b⁻/⁻) mice were used to confirm its in vivo relevance. Similar to the findings in Casp1⁻/⁻ mice, Val-boroPro failed to induce the production of serum cytokines, such as G-CSF and CXCL1, in Nlrp1b⁻/⁻ mice. researchgate.net This demonstrates that Nlrp1b is required for Val-boroPro-induced cytokine induction in vivo. researchgate.net

Knockout Mouse ModelKey Finding Regarding Val-boroPro (PT-100) Mechanism
Caspase-1 deficient (Casp1⁻/⁻)Essential for in vivo immune stimulation and cytokine induction. nih.govnih.gov
CD26 deficient (CD26⁻/⁻)Not required for antitumor activity or cytokine production. Current time information in Tazewell County, US.
Nlrp1b deficient (Nlrp1b⁻/⁻)Required for in vivo cytokine induction. researchgate.net

A critical aspect of preclinical in vivo studies is the accurate quantification of tumor burden. In studies involving Val-boroPro, tumor growth is typically monitored by measuring the length (L) and width (W) of the tumor with Vernier calipers. The tumor volume is then calculated using the formula: Volume = (W² x L) / 2 . Current time information in Tazewell County, US.

Using this method, the efficacy of Val-boroPro is often expressed as tumor growth inhibition. For example, in the WEHI 164 and EL4 tumor models, PT-100 treatment resulted in a significant reduction in mean tumor volumes compared to saline-treated control mice. Current time information in Tazewell County, US. In some instances, treatment not only inhibited growth but also led to the regression of established tumors. Current time information in Tazewell County, US. For instance, in the EL4 model, while tumors in control mice grew progressively, PT-100 treated mice showed a marked decrease in tumor volume over the course of the treatment. aacrjournals.org

To determine if the anti-tumor effects of Val-boroPro involve the induction of a specific adaptive immune response, splenic lymphocytes from treated and control mice have been analyzed for their cytotoxic activity against tumor cells.

In a study using the EL4 lymphoma model, spleen cells from PT-100-treated mice were restimulated in vitro with irradiated EL4 cells and then assessed for their ability to lyse target tumor cells in a chromium-51 (B80572) (⁵¹Cr)-release assay. aacrjournals.org The results showed that spleen cells from PT-100-treated mice exhibited significantly higher cytotoxic T-lymphocyte (CTL) activity against EL4 target cells compared to spleen cells from saline-treated mice. aacrjournals.org

Furthermore, the specificity of this cytotoxic response was confirmed by showing that these lymphocytes did not lyse unrelated syngeneic tumor cells. aacrjournals.org The effector cells responsible for this cytotoxicity were identified as CD8+ T cells, as the lytic activity was inhibited by the addition of an anti-CD8 monoclonal antibody, but not an anti-CD4 antibody. aacrjournals.org These findings provide strong evidence that Val-boroPro treatment generates a robust, tumor-specific CTL response.

The immunomodulatory effects of Val-boroPro in vivo have been extensively characterized by measuring the levels of various cytokines and chemokines in the serum of treated mice. These measurements are typically performed using enzyme-linked immunosorbent assays (ELISA).

Studies have consistently shown that administration of Val-boroPro leads to a rapid and significant increase in the serum concentrations of several immunomodulatory mediators. Notably, there are dramatic elevations in the levels of:

Granulocyte-colony stimulating factor (G-CSF) researchgate.netnih.gov

Keratinocyte-derived chemokine (KC/CXCL1) researchgate.netnih.gov

In one study, treatment of wild-type mice with Val-boroPro resulted in a substantial increase in serum G-CSF and CXCL1/KC levels within 6 hours. nih.gov The induction of these and other immunomodulatory proteins, such as Eotaxin, MIP-1β, and TARC, is believed to play a crucial role in mediating the anti-tumor immune responses observed with Val-boroPro treatment. Current time information in Tazewell County, US. The inability of Val-boroPro to induce these cytokines in Caspase-1 and Nlrp1b knockout mice further solidifies the mechanistic link between inflammasome activation and the systemic immune response. researchgate.netnih.gov

Immunomodulatory MediatorEffect of Val-boroPro (PT-100) Treatment on Serum Levels
G-CSFSignificant increase. researchgate.netnih.gov
CXCL1/KCSignificant increase. researchgate.netnih.gov
EotaxinIncreased levels observed. Current time information in Tazewell County, US.
MIP-1βIncreased levels observed. Current time information in Tazewell County, US.
TARCIncreased levels observed. Current time information in Tazewell County, US.

Structural Biology and Chemical Design of Val Boropro Pt100

Classification as a Dipeptide Boronic Acid

Val-boroPro is classified as a dipeptide boronic acid. invivogen.com This classification stems from its molecular structure, which consists of two amino acid residues, valine and a proline mimic containing a boronic acid group, linked by a peptide bond. nih.govacs.orgacs.org Specifically, it is L-valinyl-L-boroproline. invivogen.com The presence of the boronic acid functional group is a key feature of this class of compounds and is central to their inhibitory activity. acs.org In aqueous solutions, Val-boroPro can exist in both an active, protonated form and an inactive, cyclized form, which results from a reversible intramolecular bond between the boron and nitrogen atoms. merckmillipore.com

Structure-Activity Relationship (SAR) Studies of Boronic Acid Inhibitors

Structure-activity relationship (SAR) studies on dipeptide boronic acid inhibitors have provided insights into the chemical features necessary for potent enzyme inhibition. For dipeptides containing prolineboronic acid (boroPro), research has demonstrated that the stereochemistry at the P1 position is crucial, with the (R)-stereoisomer of boroPro being required for inhibitory activity. nih.govacs.orgacs.org

The amino acid at the P2 position can be varied, with a range of L-amino acids being well-tolerated. nih.govacs.orgacs.org However, substitutions with D-amino acids, α,α-disubstituted amino acids, or glycine (B1666218) are not tolerated and lead to a loss of inhibitory function. nih.govacs.org These studies are fundamental in optimizing the design of boronic acid inhibitors to achieve high potency and selectivity for their target enzymes. nih.gov

Enzyme Kinetics and Inhibitory Interactions

The inhibitory activity of Val-boroPro is defined by its interactions with target enzymes, which can be characterized through enzyme kinetic studies.

Val-boroPro acts as a competitive inhibitor. medchemexpress.comwikipedia.org In this mode of inhibition, the inhibitor molecule, which often resembles the enzyme's natural substrate, binds to the active site of the enzyme. wikipedia.org This binding event prevents the actual substrate from accessing the active site, thereby blocking the catalytic reaction. wikipedia.org The inhibition by Val-boroPro is reversible, and its competitive nature means that the inhibitory effect can be overcome by increasing the concentration of the substrate. merckmillipore.comwikipedia.orgmerckmillipore.com

The mechanism of inhibition by Val-boroPro involves the formation of a high-affinity complex with the catalytic site of the target protease. medchemexpress.com As a boronic acid-containing compound, Val-boroPro is designed to act as a transition-state analog inhibitor. merckmillipore.commerckmillipore.com The boron atom in the boronic acid group is electrophilic and can form a covalent bond with the hydroxyl group of a key serine residue within the enzyme's active site. acs.orgresearchgate.net This interaction mimics the transition state of the normal enzymatic reaction, resulting in a stable enzyme-inhibitor complex and potent inhibition. acs.org

The potency of Val-boroPro as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Val-boroPro has been shown to be a potent, non-selective inhibitor of several dipeptidyl peptidases (DPPs). invivogen.comed.ac.uk It exhibits strong inhibitory activity against DPP4, DPP8, and DPP9, with IC50 values in the low nanomolar range. nih.govresearchgate.netnih.gov It also inhibits other proteases such as Fibroblast Activation Protein (FAP), though with a higher IC50 value. medchemexpress.comed.ac.uk

Half-Maximal Inhibitory Concentration (IC50) of Val-boroPro Against Various Proteases
ProteaseIC50 (nM)Reference
DPP4 (Dipeptidyl peptidase-IV)&lt; 4 medchemexpress.comresearchgate.netnih.gov
DPP8 (Dipeptidyl peptidase-8)4 medchemexpress.comresearchgate.netnih.gov
DPP9 (Dipeptidyl peptidase-9)11 medchemexpress.comresearchgate.netnih.gov
DPP2 (Dipeptidyl peptidase-II)15 merckmillipore.com
FAP (Fibroblast Activation Protein)40 merckmillipore.com
QPP (Quiescent Cell Proline Dipeptidase)310 medchemexpress.commerckmillipore.com
PREP (Prolyl Endopeptidase)390 merckmillipore.comed.ac.uk

The study of enzyme kinetics is essential for characterizing the behavior of enzymes and their inhibitors. The Michaelis-Menten equation is a fundamental model used to describe the rate of enzyme-catalyzed reactions as a function of substrate concentration. teachmephysiology.comwikipedia.org This model defines two key parameters: Vmax, the maximum reaction rate, and Km, the substrate concentration at which the reaction rate is half of Vmax. teachmephysiology.comnih.gov

For a more detailed analysis of the reaction progress over time, the integrated form of the Michaelis-Menten equation can be employed. tandfonline.comr-project.org This approach allows for the determination of kinetic parameters from a single continuous assay, tracking the depletion of substrate or the formation of product over time. tandfonline.com The integrated Michaelis-Menten equation provides a comprehensive method for analyzing enzyme kinetics and is valuable for accurately characterizing the potency and mechanism of enzyme inhibitors like Val-boroPro. tandfonline.com

Prodrug and "Pro-Soft" Strategies

Val-boroPro (PT-100) is a potent but relatively nonspecific inhibitor of prolyl peptidases. nih.govacs.orgebi.ac.uk While it demonstrates significant therapeutic potential, including antihyperglycemic and anticancer activities, its broad reactivity can lead to toxicity. nih.govacs.orgebi.ac.uknih.gov To enhance its in vivo performance and mitigate off-target effects, prodrug and "pro-soft" strategies have been developed, leveraging the unique chemical properties of its boronic acid moiety. nih.govacs.orgebi.ac.uk

Principles of Enhanced In Vivo Performance for Boronic Acid Inhibitors

Boronic acid-based inhibitors, particularly peptide boronic acids, present a unique set of challenges for in vivo applications. While the boronic acid group is highly effective at mimicking the tetrahedral transition state of serine protease catalysis, leading to potent inhibition, these compounds can suffer from poor pharmacokinetic properties and rapid inactivation in the body. asm.orgnih.gov Furthermore, nonspecific inhibitors like Val-boroPro can cause dose-limiting adverse effects due to "on-target" inhibition in normal, healthy tissues. nih.govresearchgate.net

The core principle behind enhancing in vivo performance is to improve selectivity for the target tissue or cells over normal tissues. nih.gov A "pro-soft" drug strategy is a sophisticated approach designed to address these challenges. nih.govacs.orgebi.ac.uk This strategy combines the concepts of a prodrug (an inactive precursor that is converted into an active drug in the body) and a "soft drug" (an active drug that is designed to undergo predictable inactivation to a nontoxic metabolite after exerting its therapeutic effect). nih.govacs.orgebi.ac.uk

For boronic acid inhibitors like Val-boroPro, this strategy aims to:

Restrict Activity: Keep the inhibitor in an inactive or less active state while in systemic circulation.

Targeted Activation: Trigger the release of the highly potent, active form of the drug specifically at the site of interest. nih.govacs.orgebi.ac.uk

Controlled Inactivation: Ensure that once the active drug diffuses away from its target, it rapidly converts to a much less potent form, thereby minimizing systemic toxicity. nih.govacs.orgebi.ac.ukresearchgate.net

This approach is particularly valuable for achieving efficacy against specific targets, such as tumors, while protecting healthy cells and tissues from the inhibitor's potent effects. nih.gov

Enzyme-Mediated Release and Targeted Delivery Concepts

The "pro-soft" design for Val-boroPro utilizes enzyme-mediated activation for targeted delivery. nih.govacs.orgebi.ac.uk The strategy involves creating a larger, non-inhibitory construct where the Val-boroPro "warhead" is attached to a targeting moiety. nih.gov This construct is designed to be a specific substrate for an enzyme that is highly expressed or uniquely active at the desired therapeutic site. nih.govacs.orgebi.ac.uk

For example, a "pro-soft" version of Val-boroPro was designed to be activated by and targeted to Dipeptidyl Peptidase IV (DPPIV). nih.govacs.orgebi.ac.uk The process unfolds as follows:

The inactive prodrug circulates systemically with minimal pharmacological effect.

At the target site, the high concentration of the specific enzyme (e.g., DPPIV) cleaves the targeting moiety from the construct.

This cleavage releases the Val-boroPro molecule in its fully active, potent form precisely where it is needed. nih.govacs.orgebi.ac.uk

The locally concentrated, active inhibitor can then exert its therapeutic effect on the target cells.

This enzyme-triggered release mechanism serves as a highly selective delivery system. nih.govacs.orgebi.ac.uk It ensures that the potent inhibitor is delivered to the target in its active form at physiological pH, while the subsequent cyclization process attenuates systemic pharmacological effects that could arise from diffusion away from the target site. nih.govacs.orgebi.ac.ukresearchgate.net This concept has shown potential for improving the antihyperglycemic activity of Val-boroPro while reducing its toxicity. nih.govacs.orgebi.ac.uk

Cyclization Effects on Inhibitory Potency and "Soft Drug" Properties

A key chemical feature of Val-boroPro that enables the "soft drug" aspect of the "pro-soft" strategy is its ability to undergo spontaneous, reversible cyclization at physiological pH. nih.govacs.orgebi.ac.uk In aqueous solutions, the Val-boroPro molecule can convert from its active, open-chain form to a cyclized, inactive form through the formation of a reversible intramolecular dative bond between the boron and the nitrogen atom. merckmillipore.comsigmaaldrich.com

This cyclization has a profound impact on the molecule's inhibitory power. The structural change associated with the formation of the internal ring attenuates its inhibitory potency by more than 100-fold. nih.govacs.orgebi.ac.ukmerckmillipore.com This phenomenon is the cornerstone of its "soft drug" property.

The process functions as a built-in safety switch:

Active Form: When released from its prodrug construct at the target site, Val-boroPro is in its highly potent, open-chain form.

Inactivation via Cyclization: As the active inhibitor molecules diffuse away from the target and into systemic circulation, the physiological pH promotes their conversion into the much less potent, cyclized form. nih.govacs.orgebi.ac.uk

Reduced Systemic Effects: This rapid attenuation of potency ensures that the systemic pharmacological and toxic effects are minimized. nih.govacs.orgebi.ac.uk

This dynamic equilibrium between the active and inactive states allows for high potency at the target site and low toxicity systemically, embodying the ideal characteristics of a "soft drug." nih.govacs.orgebi.ac.uk

Data Tables

Table 1: Inhibitory Activity of Val-boroPro (PT-100) Against Various Dipeptidyl Peptidases (DPPs) and Other Proteases. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki values represent the inhibition constant.

Enzyme TargetIC50Ki
Dipeptidyl Peptidase IV (DPP-IV)<4 nM0.18 nM
Dipeptidyl Peptidase 8 (DPP8)4 nM1.5 nM
Dipeptidyl Peptidase 9 (DPP9)11 nM0.76 nM
Quiescent Cell Proline Dipeptidase (QPP)310 nMN/A
Fibroblast Activation Protein (FAP)560 nMN/A
Prolyl Endopeptidase (PEP)390 nMN/A

Data sourced from MedchemExpress and Selleck Chemicals. selleckchem.commedchemexpress.com

Table 2: Effect of Cyclization on Val-boroPro Activity.

Form of Val-boroProRelative Inhibitory PotencyCondition
Open-chainHighLower pH or upon enzyme-mediated release at target
CyclizedDiminished by >100-foldPhysiological pH (e.g., pH 7.8)

Data sourced from multiple studies describing the "soft drug" effect. nih.govacs.orgebi.ac.ukmerckmillipore.com

Advanced Research Avenues and Future Perspectives for Val Boropro Pt100

Leveraging Val-boroPro (PT100) as a Chemical Biology Tool

Val-boroPro (PT100) exhibits multifaceted biological activities that make it a valuable agent for dissecting complex cellular processes, particularly those involving immune regulation and programmed cell death.

Elucidation of Pyroptosis Induction Mechanisms

Pyroptosis, a highly inflammatory form of programmed cell death, is increasingly recognized for its role in cancer immunity. Research indicates that Val-boroPro (PT100) can regulate pyroptotic pathways, as demonstrated in studies involving acute myeloid leukemia researchgate.net. By inducing pyroptosis in a proportion of tumor cells, Val-boroPro (PT100) can trigger potent T cell-mediated antitumor immune responses, thereby influencing the tumor immune microenvironment researchgate.net. While the precise molecular cascade by which Val-boroPro (PT100) initiates pyroptosis is an area of ongoing investigation, its association with this cell death modality highlights its utility in studying the interplay between cell death and anti-tumor immunity.

Deeper Understanding of Inflammasome Regulation and Function

Val-boroPro (PT100)'s primary mechanism of action involves the inhibition of various dipeptidyl peptidases, including DPP-IV, fibroblast activation protein (FAP), DPP8/9, and quiescent cell proline dipeptidase (QPP) medchemexpress.commedchemexpress.comnih.govmedchemexpress.com. These enzymes play roles in immune modulation and inflammatory processes. Although direct modulation of inflammasome complexes by Val-boroPro (PT100) is not explicitly detailed in current literature, its classification alongside inhibitors of pathways linked to inflammasomes, such as NLRP3 and IL-1β, within the context of pyroptosis research suggests potential indirect regulatory effects researchgate.net. By stimulating cytokine and chemokine production, Val-boroPro (PT100) influences inflammatory signaling cascades that are often orchestrated by inflammasome activation medchemexpress.commedchemexpress.com. Further research into the downstream effects of DPP inhibition by Val-boroPro (PT100) could elucidate its precise role in inflammasome-dependent and independent inflammatory pathways.

Table 1: Dipeptidyl Peptidase (DPP) Inhibition Profile of Val-boroPro (PT100)

Target EnzymeIC50 ValueKi Value
DPP-IV< 4 nM0.18 nM
FAP560 nM-
DPP84 nM1.5 nM
DPP911 nM0.76 nM
QPP310 nM-
DPP2--
DASH family--

Data compiled from multiple sources medchemexpress.commedchemexpress.commedchemexpress.com. Specific Ki values for FAP and QPP, and IC50/Ki for DPP2 and DASH family enzymes were not consistently provided across all sources.

Probing Novel Checkpoints in Innate Immune System Activation

Val-boroPro (PT100) has demonstrated the capacity to stimulate immune responses that engage both the innate and adaptive arms of the immune system medchemexpress.commedchemexpress.com. Treatment with Val-boroPro (PT100) has been shown to increase the mRNA expression of cytokines and chemokines known to promote T-cell priming and facilitate the chemoattraction of innate effector cells medchemexpress.commedchemexpress.com. This immunomodulatory effect positions Val-boroPro (PT100) as a valuable tool for investigating novel checkpoints and signaling pathways involved in the activation and recruitment of innate immune cells, offering insights into how these early defense mechanisms can be therapeutically harnessed.

Table 2: Antitumor Effects of Val-boroPro (PT100) in Preclinical Models

Tumor ModelObserved EffectPotential Immune Mechanisms Involved
WEHI 164 fibrosarcomaTumor regression and rejectionTumor-specific CTL, protective immunological memory, increased cytokine/chemokine expression medchemexpress.commedchemexpress.com
EL4 lymphomaTumor regression and rejectionTumor-specific CTL, protective immunological memory, increased cytokine/chemokine expression medchemexpress.commedchemexpress.com
A20/2J lymphomaTumor regression and rejectionTumor-specific CTL, protective immunological memory, increased cytokine/chemokine expression medchemexpress.commedchemexpress.com

Development of Synergistic Therapeutic Strategies

The immune-stimulating properties of Val-boroPro (PT100) suggest its potential utility in combination therapies aimed at enhancing anti-tumor immunity and overcoming treatment resistance.

Exploration of Effects on Tumor Microenvironment Remodeling

Val-boroPro (PT100) can significantly influence the tumor microenvironment (TME) through multiple mechanisms. Its induction of pyroptosis contributes to the remodeling of the tumor immune microenvironment by eliciting inflammatory cell death and potentially activating anti-tumor immune responses researchgate.net. Furthermore, by stimulating the production of cytokines and chemokines, Val-boroPro (PT100) enhances the recruitment of immune cells, including innate effector cells, into the tumor site medchemexpress.commedchemexpress.com. As an inhibitor of FAP, an enzyme often found in cancer-associated fibroblasts (CAFs) and implicated in extracellular matrix (ECM) remodeling, Val-boroPro (PT100) may also indirectly impact the structural and cellular components of the TME, potentially reducing stromal support for tumor growth and metastasis nih.gov. These combined effects position Val-boroPro (PT100) as a promising agent for modulating the TME to create a more permissive environment for anti-cancer immunity.

Compound Names Mentioned:

Val-boroPro

PT100

Talabostat

Talabostat mesylate

Val-boroPro mesylate

PT100 mesylate

Rational Design of Next-Generation Inhibitors

The non-selective nature of Val-boroPro, while contributing to its broad immune-stimulating effects, also presents challenges regarding potential off-target activities and toxicity. Future research aims to leverage the understanding of its structure-activity relationships (SAR) to design next-generation inhibitors with improved characteristics.

Pursuit of More Selective DPP8/9 Inhibitors

Val-boroPro inhibits a range of serine proteases, including DPP-IV, DPP8, DPP9, FAP, QPP, and PEP, with varying potencies selleckchem.commedchemexpress.comsigmaaldrich.comnih.gov. While its inhibition of DPP8 and DPP9 is crucial for its pyroptosis-inducing and immune-stimulating effects nih.govnih.govresearchgate.netmdpi.com, achieving greater selectivity for these targets over others, particularly DPP-IV and FAP, could lead to compounds with a more refined therapeutic window.

Dipeptidyl Peptidase Inhibition Profile of Val-boroPro

Dipeptidyl PeptidaseIC50 (nM)Ki (nM)Reference(s)
DPP-IV (DPP4)< 40.18 selleckchem.commedchemexpress.comsigmaaldrich.com
DPP841.5 selleckchem.commedchemexpress.comsigmaaldrich.com
DPP9110.76 selleckchem.commedchemexpress.comsigmaaldrich.com
QPP (DPP7)310- selleckchem.commedchemexpress.comsigmaaldrich.com
FAP560- selleckchem.commedchemexpress.comsigmaaldrich.com
PEP390- selleckchem.comsigmaaldrich.com

Research efforts are focused on modifying the boronic acid dipeptide scaffold of Val-boroPro to enhance binding affinity and selectivity for DPP8 and DPP9. This involves exploring variations in the amino acid residues and the boronic acid moiety to optimize interactions within the catalytic sites of these specific proteases. The development of analogs with significantly higher selectivity for DPP8/9 could mitigate potential off-target effects associated with DPP-IV or FAP inhibition, thereby improving the safety profile for chronic administration or higher therapeutic doses nih.govresearchgate.net.

Strategies for Tissue-Specific Targeting of Boronic Acid Inhibitors

The induction of pyroptosis by Val-boroPro, while beneficial for immune activation, can also lead to toxicity, particularly in leukocytes, prompting caution regarding its prolonged use researchgate.net. Strategies for tissue-specific targeting are therefore crucial for maximizing therapeutic efficacy while minimizing adverse effects.

One approach involves the development of prodrugs that are activated preferentially at the target site. For instance, designing Val-boroPro derivatives that are cleaved or modified by enzymes or microenvironmental conditions specific to tumor tissues or inflamed sites could ensure localized drug release and activity researchgate.net. Furthermore, conjugating Val-boroPro or its analogs to targeting moieties, such as antibodies or peptides that recognize specific cell surface markers on tumor cells or immune cells within the tumor microenvironment (TME), could enhance drug accumulation at the desired site mdpi.commdpi.com. Exploiting differences in cellular uptake mechanisms or intracellular enzyme activity between target and non-target tissues may also provide avenues for selective delivery.

Investigation of Resistance Mechanisms to Val-boroPro (PT100)

While Val-boroPro has demonstrated potent anti-tumor effects, understanding how tumors or immune cells might develop resistance to its action is critical for long-term therapeutic success. Resistance mechanisms could arise from alterations in the target enzymes (DPP8/9), downstream signaling pathways, or the cellular machinery involved in pyroptosis.

Potential mechanisms of resistance might include mutations in DPP8 or DPP9 that reduce the binding affinity of Val-boroPro, or upregulation of compensatory pathways that bypass the need for DPP8/9 activity. Alterations in the expression or function of key pyroptosis components, such as caspase-1 or gasdermin D (GSDMD), could also render cells less susceptible to Val-boroPro-induced cell death nih.govnih.govresearchgate.net. Furthermore, the tumor microenvironment itself might evolve to resist immune activation or promote immunosuppression, thereby counteracting the effects of Val-boroPro. Investigating these mechanisms will be vital for developing strategies to overcome or prevent resistance, potentially through combination therapies or the design of agents that target alternative pathways.

Potential Research Applications in Other Immunological and Inflammatory Disease Contexts

Val-boroPro's ability to modulate immune responses, induce pyroptosis, and stimulate cytokine production suggests potential applications beyond cancer immunotherapy. Its role in activating innate immune pathways and influencing inflammatory cytokine profiles could be relevant in a range of immunological and inflammatory diseases.

For instance, conditions characterized by immune dysregulation, such as autoimmune diseases or chronic inflammatory disorders, might benefit from therapies that can fine-tune immune cell activity and inflammatory mediator release. Val-boroPro's capacity to induce pyroptosis in macrophages, which are central players in inflammation, could be leveraged to resolve inflammatory processes or to eliminate specific cell populations contributing to disease pathology nih.govnih.govmdpi.com. Research could explore its efficacy in models of inflammatory bowel disease, rheumatoid arthritis, or neuroinflammatory conditions, assessing its ability to modulate cytokine storms or dampen excessive immune cell activation. Additionally, its effects on hematopoiesis and immune cell regeneration could find applications in managing conditions associated with immune deficiencies or bone marrow suppression selleckchem.comclltopics.org.

List of Compounds Mentioned:

Val-boroPro (PT-100, Talabostat, BXCL701)

Dipeptidyl Peptidase IV (DPP-IV, DPP4)

DPP8

DPP9

Fibroblast Activation Protein (FAP)

Quiescent Cell Proline Dipeptidase (QPP, DPP7)

Prolyl Endopeptidase (PEP)

DPP2

Gasdermin D (GSDMD)

Caspase-1

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

Granulocyte Colony-Stimulating Factor (G-CSF)

Chemokine (C-X-C motif) ligand 1 (CXCL1/KC)

NLR family pyrin domain containing 1b (NLRP1b)

Caspase recruitment domain-containing protein 8 (CARD8)

ARI-5870

ARI-4175

Rituxan (anti-CD20 mAb)

Trastuzumab (anti-HER-2 mAb)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.